5-Chlorospiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride
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Overview
Description
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is a chemical compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride typically involves the reaction of tert-butyl 5-chloro-4-hydroxy-3,4-dihydro-1’H-spiro[chromene-2,4’-piperidine]-1’-carboxylate with trifluoroacetic acid and triethylsilane. The reaction is carried out at a temperature of 80°C under reflux conditions for 5 hours. The resulting mixture is then concentrated under vacuum, and the residue is treated with aqueous NaOH to obtain the free base. Finally, the free base is dissolved in diethyl ether and reacted with hydrogen chloride gas to yield the hydrochloride salt .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with various biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorospiro[chromane-2,4’-piperidine] hydrochloride
- Spiro[indene-2,4’-piperidin]-1(3H)-one
- 5-Chlorospiro[chroman-2,4’-piperidine] hydrochloride
Uniqueness
5-Chlorospiro[indene-2,4’-piperidin]-1(3H)-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C13H15Cl2NO |
---|---|
Molecular Weight |
272.17 g/mol |
IUPAC Name |
5-chlorospiro[3H-indene-2,4'-piperidine]-1-one;hydrochloride |
InChI |
InChI=1S/C13H14ClNO.ClH/c14-10-1-2-11-9(7-10)8-13(12(11)16)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2;1H |
InChI Key |
WCZRSCXLPYHSGV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC12CC3=C(C2=O)C=CC(=C3)Cl.Cl |
Origin of Product |
United States |
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